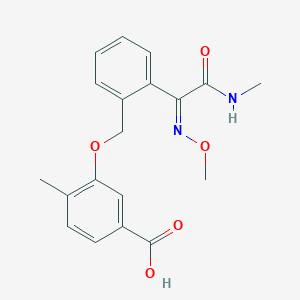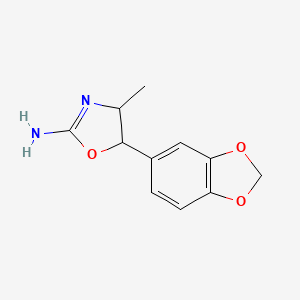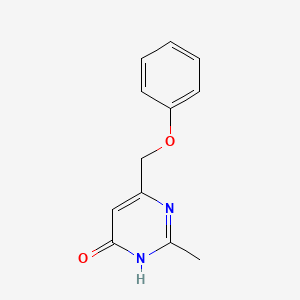![molecular formula C18H26O2 B13445016 (3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)
(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one is a steroidal structure known for its significant role in various biological processes. This compound is a derivative of the cyclopenta[a]phenanthrene skeleton, which is a common structural motif in many biologically active steroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of a suitable steroidal precursor at the 3-position, followed by methylation at the 13-position. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the steroidal backbone, followed by chemical modifications to introduce the hydroxyl and methyl groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to a ketone.
Reduction: The ketone group at the 17-position can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 3-position yields a ketone, while reduction of the ketone at the 17-position yields a secondary alcohol .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and function.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain cancers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the expression of target genes, leading to various biological effects. The pathways involved include the regulation of gene transcription and the modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A structurally similar compound with a hydroxyl group at the 3-position and a double bond at the 5,6-position.
Testosterone: Another steroid with a similar cyclopenta[a]phenanthrene skeleton but different functional groups at the 3 and 17 positions.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique biological activities. Its hydroxyl and methyl groups at the 3 and 13 positions, respectively, play crucial roles in its interaction with molecular targets and its overall biological function .
Propriétés
Formule moléculaire |
C18H26O2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11-16,19H,2,4,6-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1 |
Clé InChI |
QJYDAOMRVBMFLG-CQZDKXCPSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@H]3C=C[C@H](C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


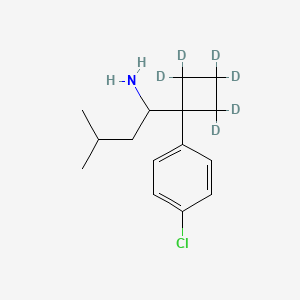
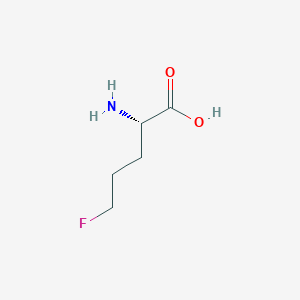
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
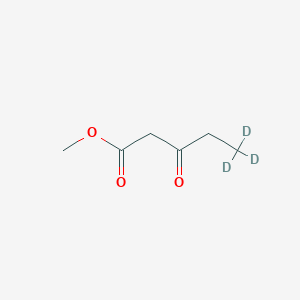
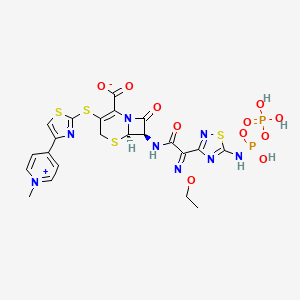
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
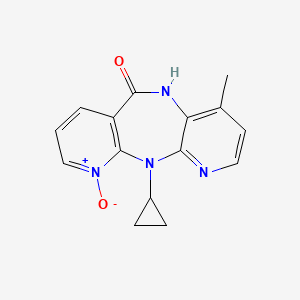
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
